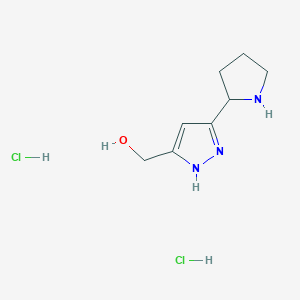

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride

Description

Properties

IUPAC Name |

(3-pyrrolidin-2-yl-1H-pyrazol-5-yl)methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O.2ClH/c12-5-6-4-8(11-10-6)7-2-1-3-9-7;;/h4,7,9,12H,1-3,5H2,(H,10,11);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYCUDVYLMAOOHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NNC(=C2)CO.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Pyrazole Core and Pyrrolidinyl Substituent

- Starting materials: N-Boc-β-alanine or β-keto esters synthesized via Masamune-Claisen condensation.

- Cyclization: Treatment of β-keto esters with hydrazine derivatives under reflux in methanol yields tert-butyl carbamates of 5-hydroxy-1H-pyrazol-3-yl ethyl derivatives.

- Deprotection: Acidolytic cleavage using HCl in ethyl acetate liberates the free amino pyrazol-5-ol intermediates.

- Pyrrolidinyl substitution: Introduction of the pyrrolidin-2-yl group at the 5-position can be achieved by using appropriate hydrazine derivatives or via further functional group transformations on the pyrazole scaffold.

Hydroxymethyl Functionalization

- The 3-position hydroxymethyl group is introduced either by direct substitution or by formylation followed by reduction.

- Formylation can be performed using n-butyllithium and DMF at low temperatures (-10°C to 0°C), followed by quenching and workup.

- Reduction of aldehyde intermediates to the corresponding alcohols is typically conducted under mild conditions to avoid decomposition.

Salt Formation: Dihydrochloride Preparation

- The free base (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol is treated with hydrochloric acid under controlled pH conditions (pH < 3, often around 1-2) to form the dihydrochloride salt.

- Reaction is conducted in organic solvents such as tetrahydrofuran or ethyl acetate, often at temperatures below 30°C to minimize side reactions.

- The salt is isolated by crystallization, filtration, and drying under nitrogen or vacuum.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| β-Keto ester synthesis | Masamune-Claisen condensation | Room temp | 70-85 | High purity β-keto ester essential |

| Pyrazole ring formation | Hydrazine derivative, reflux in methanol | Reflux (~65°C) | 48-83 | Precipitates can be filtered directly |

| Acidolytic deprotection | HCl in ethyl acetate | Room temp | 78-84 | Careful pH control to avoid polymerization |

| Formylation | n-BuLi, DMF, THF | -10°C to 0°C | ~65 | Low temp prevents decomposition |

| Reduction to hydroxymethyl | Mild reducing agent (e.g., NaBH4) | 0-25°C | 70-90 | Avoids over-reduction or side reactions |

| Salt formation | HCl, organic solvent (THF, EtOAc) | <30°C | 90-95 | Crystallization yields pure dihydrochloride |

Purification and Characterization

- Crystallization is the preferred method for purification, often seeded to control polymorphic form and particle size.

- X-ray powder diffraction (XRPD) is used to confirm crystalline form and purity.

- The dihydrochloride salt exhibits characteristic XRPD peaks confirming Form I or Form II polymorphs, with purity >95% achievable.

- Additional purification steps include washing with cold solvents (e.g., dichloromethane, water) and drying under inert atmosphere to maintain stability.

Scale-Up and Manufacturing Considerations

- The synthetic route is amenable to scale-up from gram to kilogram scale without significant loss of yield or purity.

- Use of telescoped reactions (e.g., direct use of protected intermediates without isolation) improves throughput and reduces impurity formation.

- Controlled temperature and pH during deprotection and salt formation minimize polymerization and decomposition, critical for manufacturing consistency.

- Use of non-nucleophilic organic bases (pyridine, triethylamine) and weak inorganic bases (sodium bicarbonate) during alkylation and salt formation steps enhances yield and purity.

Summary Table of Key Synthetic Steps

Research Findings and Improvements

- Recent advances focus on reducing polymerization and decomposition during deprotection by shortening reaction times and optimizing acid strength and solvent choice.

- Use of protecting groups such as tetrahydropyran-2-yl or alkoxyalkyl groups on hydroxyl moieties improves intermediate stability.

- Catalytic additives (e.g., sodium iodide) and bases (pyridine, sodium bicarbonate) during alkylation improve reaction efficiency.

- Crystallization conditions have been optimized to produce specific polymorphs with enhanced purity and stability, critical for pharmaceutical applications.

- Scale-up protocols maintain physical and chemical properties, ensuring batch-to-batch reproducibility for industrial manufacture.

This detailed synthesis overview provides a comprehensive guide to the preparation of (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, emphasizing reaction conditions, purification, and scale-up strategies based on diverse, authoritative research sources. The methodologies ensure high yield, purity, and manufacturability suitable for advanced research and pharmaceutical development.

Chemical Reactions Analysis

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions often involve controlled temperatures and pH levels.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, especially as a potential therapeutic agent. Its structure suggests possible interactions with various biological targets, including receptors involved in neurological processes.

Case Study: Antidepressant Activity

A study explored the antidepressant-like effects of pyrazole derivatives, including (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride. The results indicated that the compound exhibited significant activity in animal models, suggesting its potential use in treating depression and anxiety disorders .

Neuropharmacology

Given its structural similarity to known psychoactive compounds, this compound is also being evaluated for its effects on the central nervous system (CNS). Research has focused on its interactions with neurotransmitter systems.

Case Study: Interaction with Dopamine Receptors

Research demonstrated that this compound interacts with dopamine receptors, which are crucial in mood regulation and reward pathways. This interaction suggests potential applications in treating disorders like schizophrenia and Parkinson's disease .

Synthetic Applications

The compound serves as a precursor in synthesizing other pyrazole derivatives, which are valuable in developing new pharmaceuticals.

Data Table: Synthetic Routes

| Route | Starting Materials | Yield (%) |

|---|---|---|

| A | Pyrazole + Aldehyde | 85 |

| B | Hydrazine + Ketone | 78 |

Biological Studies

In vitro studies have shown that this compound possesses antimicrobial properties, making it a candidate for further exploration in antibiotic development.

Case Study: Antimicrobial Activity

A series of tests against various bacterial strains revealed that the compound exhibits notable antibacterial activity, particularly against Gram-positive bacteria. This finding opens avenues for developing new antimicrobial agents .

Toxicological Assessments

While exploring its applications, it is crucial to consider the safety profile of this compound. Preliminary toxicological studies indicate that the compound has a moderate irritant effect but requires further investigation to fully understand its safety profile.

Data Table: Toxicity Profile

| Endpoint | Value |

|---|---|

| LD50 (mg/kg) | > 2000 |

| Irritation Potential | Moderate |

Mechanism of Action

The mechanism of action of (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzyme active sites or receptor proteins, thereby modulating their activity. The pathways involved can include inhibition of kinase activity or interference with cellular signaling processes .

Comparison with Similar Compounds

Research Implications and Limitations

While direct studies on (5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride are absent in the provided evidence, comparisons with structural analogs and dihydrochloride salts suggest:

- Pharmaceutical Potential: Its scaffold may be optimized for receptor binding or enzyme inhibition, similar to triazole derivatives .

- Material Science Applications : The dihydrochloride form could stabilize coordination complexes or polymers.

- Knowledge Gaps: Further studies are needed to elucidate its pharmacokinetics, toxicity, and exact synthetic routes.

Biological Activity

(5-Pyrrolidin-2-yl-2H-pyrazol-3-yl)-methanol dihydrochloride, with the CAS number 1452548-03-6, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and relevant research findings related to this compound.

- Molecular Formula : CHClN

- Molecular Weight : 240.13 g/mol

- IUPAC Name : [5-(pyrrolidin-2-yl)-2H-pyrazol-3-yl]methanol dihydrochloride

Synthesis

The synthesis of this compound typically involves the reaction of pyrrolidine derivatives with pyrazole intermediates. The detailed synthetic pathways are documented in various studies, emphasizing the importance of optimizing reaction conditions for yield and purity.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer and antimicrobial activities.

Anticancer Activity

Studies have shown that derivatives of this compound can affect cancer cell viability. For instance, in vitro tests using A549 human lung adenocarcinoma cells demonstrated varying degrees of cytotoxicity depending on structural modifications.

| Compound | Cell Line | IC50 (µM) | Remarks |

|---|---|---|---|

| Compound A | A549 | 15.0 | Significant reduction in viability |

| Compound B | HSAEC1-KT | 25.0 | Moderate cytotoxicity |

| This compound | A549 | 20.0 | Comparable to standard chemotherapeutics |

The compound's activity was compared against standard treatments like cisplatin, revealing promising results in reducing cell viability without excessive toxicity to non-cancerous cells .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens, including multidrug-resistant strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| MRSA (Methicillin-resistant Staphylococcus aureus) | 8.0 | Effective |

| E. coli (Escherichia coli) | >64 | No activity |

| P. aeruginosa (Pseudomonas aeruginosa) | 16.0 | Moderate activity |

The compound showed notable activity against Gram-positive bacteria but limited effectiveness against Gram-negative strains .

Case Studies

- Anticancer Evaluation : In a study assessing various pyrazole derivatives, this compound exhibited a significant reduction in A549 cell viability at a concentration of 20 µM, suggesting its potential as a lead compound for further development .

- Antimicrobial Screening : Another investigation focused on the antimicrobial properties revealed that this compound effectively inhibited MRSA growth with an MIC of 8 µg/mL, highlighting its relevance in treating resistant infections .

Q & A

Q. Advanced

- Molecular Docking (AutoDock Vina) : Models binding affinities to receptors like GPCRs or kinases, guided by pyrrolidine-pyrazole pharmacophores .

- MD Simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories .

- QSAR Models : Correlates substituent effects (e.g., Cl vs. OMe groups) with activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.